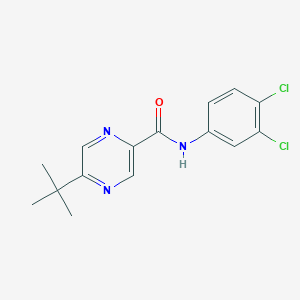![molecular formula C15H16N6O2 B14186372 Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-55-9](/img/structure/B14186372.png)
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains two pyridine rings and hydrazinylidene groups, making it an interesting subject for studies in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2,3-dioxopropanoate with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
科学的研究の応用
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
作用機序
The mechanism of action of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
- Ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is unique due to its dual hydrazinylidene groups and the presence of two pyridine ringsCompared to similar compounds, it offers distinct coordination chemistry and biological activity profiles .
特性
CAS番号 |
917613-55-9 |
|---|---|
分子式 |
C15H16N6O2 |
分子量 |
312.33 g/mol |
IUPAC名 |
ethyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate |
InChI |
InChI=1S/C15H16N6O2/c1-2-23-15(22)12(19-21-14-8-4-6-10-17-14)11-18-20-13-7-3-5-9-16-13/h3-11H,2H2,1H3,(H,16,20)(H,17,21) |
InChIキー |
BDBXDMCQTYPRJP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


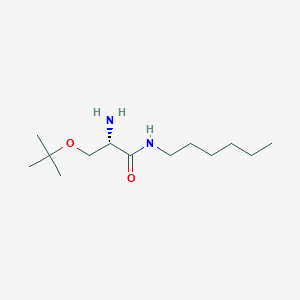
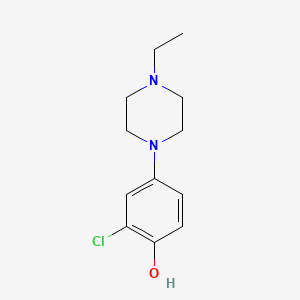
![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
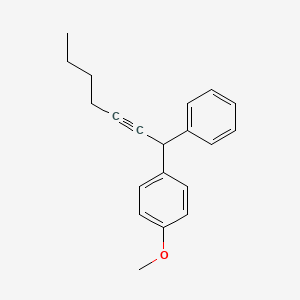
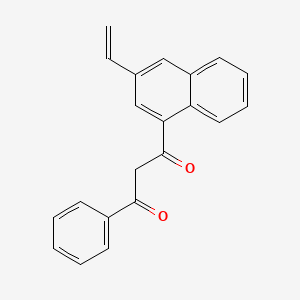
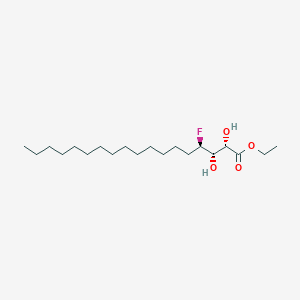
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
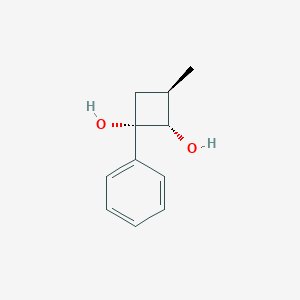
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
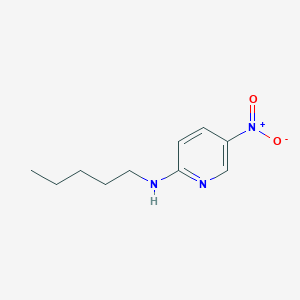
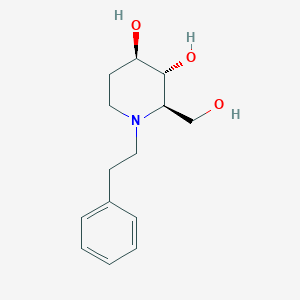
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
